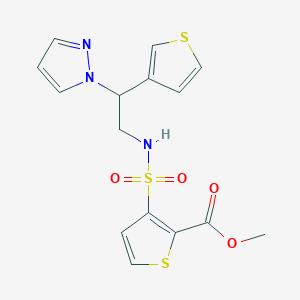
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to have potential applications in the fields of neuroimaging and neuroinflammation.
作用机制
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide binds selectively to TSPO, which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol and other lipids into the mitochondria, where they are metabolized to produce energy. TSPO is also involved in the regulation of apoptosis and inflammation. Binding of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide to TSPO has been shown to modulate these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of inflammation, apoptosis, and lipid metabolism. In particular, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to injury or infection. N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has also been shown to modulate the expression of genes involved in lipid metabolism, leading to changes in cholesterol and lipid levels in cells.
实验室实验的优点和局限性
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several limitations, including its relatively low affinity for TSPO compared to other ligands, its short half-life in vivo, and its potential for off-target effects.
未来方向
There are several future directions for research on N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in other diseases, and the development of new imaging techniques to visualize TSPO expression in vivo. Additionally, the potential therapeutic applications of N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide in the treatment of neurodegenerative disorders and cancer warrant further investigation.
合成方法
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperidine-3-carboxylic acid with diphenylmethylamine and 1-methyl-1H-pyrazole-4-carboxylic acid, followed by coupling with the appropriate acid chloride. Alternatively, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a one-pot reaction of diphenylmethylamine, 1-(4-chlorophenyl)piperidine-3-carboxylic acid, and 1-methyl-1H-pyrazole-4-carboxylic acid with the appropriate coupling reagent.
科学研究应用
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been used extensively in preclinical studies to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. In particular, N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been used in neuroimaging studies to visualize TSPO expression in the brain, which is upregulated in response to inflammation and injury. N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has also been used in studies investigating the role of TSPO in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.
属性
IUPAC Name |
N-benzhydryl-3-(1-methylpyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26-16-21(15-24-26)20-13-8-14-27(17-20)23(28)25-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-16,20,22H,8,13-14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCJMMRURKPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

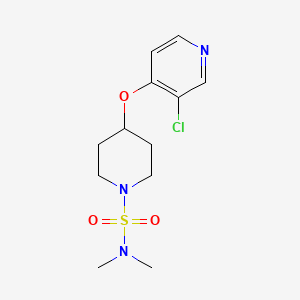
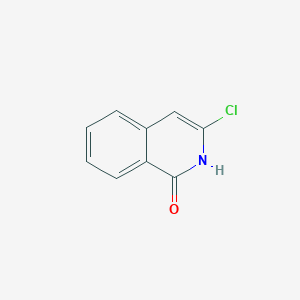
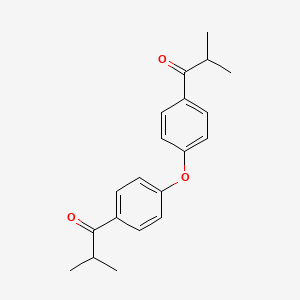

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)
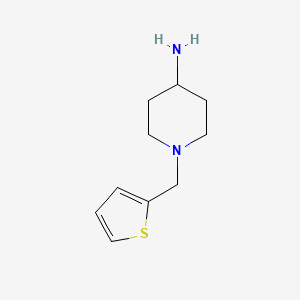


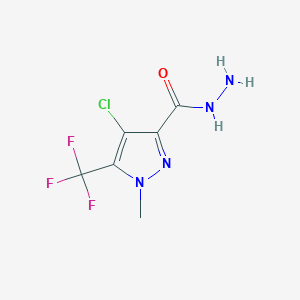
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
